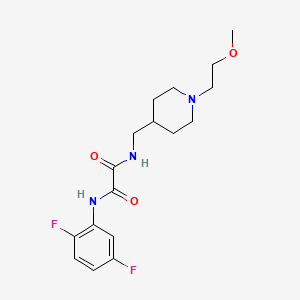

![molecular formula C15H14ClF3N4O B2485912 (2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one CAS No. 250714-15-9](/img/structure/B2485912.png)

(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals that have been extensively studied for their potential applications in various fields of chemistry and material science. The interest in such compounds often lies in their unique structural features and the functional groups they possess, which can lead to a wide range of chemical reactivities and properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which share a core structure with the compound , can be achieved through several methods. One notable approach involves the reaction of 2-chloropyridines with 2H-azirines, producing imidazo[1,2-a]pyridines with yields ranging from 15 to 85% for various substituted heterocycles (Vuillermet, F., Bourret, J., & Pelletier, G., 2020). Another method describes the generation of structurally diverse libraries from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, showcasing the versatility in synthesizing compounds with dimethylamino groups (Roman, G., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been determined by various analytical techniques, including X-ray crystallography. For example, studies have revealed the planar nature of the imidazo[1,2-a]pyridine group within the molecules, showcasing the structural characteristics crucial for their reactivity and properties (Fun, H.-K., et al., 2011).

Chemical Reactions and Properties

The reactivity of such compounds can be significantly varied. For instance, reactions involving trifluoroacetylated imidazo[1,2-a]pyridine derivatives highlight the potential for electron-transfer reactions and the synthesis of new gem-difluoromethylated derivatives (Burkholder, C. R., et al., 2001). Additionally, reactions with β-lactam carbenes have been utilized for the synthesis of novel imidazo[1,2-a]pyridine derivatives, demonstrating their utility as fluorescent probes for mercury ion detection (Shao, N., et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including vaporization enthalpies and crystal structure, have been studied to understand their stability and potential applications better. The crystal structures often reveal insights into the molecules' self-association properties and their implications for physical properties (Lipkind, D., et al., 2011).

Chemical Properties Analysis

The chemical properties, such as fluorescent properties, are significantly influenced by substituents on the core structure. Studies have synthesized derivatives of imidazo[1,2-a]pyridine to explore their fluorescent properties, finding that certain substituents can cause a marked red shift in fluorescence, offering potential applications as fluorescent materials (Tomoda, H., et al., 1999).

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies and Receptor Binding

- Research has explored the synthesis and pharmacological evaluation of compounds with similar structures, focusing on their potential as 5-HT3 antagonists. Studies have defined key pharmacophoric elements and investigated the steric limitations of the aromatic moiety in such compounds, leading to the development of potent inhibitors with notable activity in inhibiting Bezold-Jarisch reflex in rats (Matsui et al., 1992).

- Compounds with similar molecular structures have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These studies involved radiolabeled compounds for the potential imaging of PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Enzyme Inhibition and Anti-Platelet Activities

- A series of compounds bearing resemblance to the chemical structure have been synthesized and tested for anti-platelet and vasodilatory activities. These studies have also explored the enzyme inhibition profiles, revealing their potential in inhibiting enzymes involved in the platelet aggregation cascade such as cyclooxygenase, phosphodiesterase, and thromboxane A2 synthetase (Tanaka et al., 1994).

Angiotensin Receptor Interaction and Cardiovascular Studies

- The compound's framework has been utilized in the development of angiotensin II receptor antagonists. These studies highlight the importance of substituents and structural variations in modulating the activity and affinity towards AT1-selective angiotensin II receptors. The compounds have been evaluated in models to assess their potential in managing conditions like hypertension (Bovy et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O/c1-9-21-12(13(24)4-5-22(2)3)8-23(9)14-11(16)6-10(7-20-14)15(17,18)19/h4-8H,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRWGKPPEKRYQZ-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)

![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)

![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)